2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenylmorpholino moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce benzoic acid derivatives and amines.
Scientific Research Applications
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzamide structure but differ in the substituents attached to the benzothiazole ring.
2-chloro-N-(2-(4-chlorophenyl)ethyl)benzamide: This compound has a similar core structure but with different substituents on the phenyl ring.
Uniqueness
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to the presence of the phenylmorpholino moiety, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to specific targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-9-5-4-8-16(17)19(23)21-10-11-22-12-13-24-18(14-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCBKGLSAKHXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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